![molecular formula C16H16ClFN4O B2823826 N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-78-8](/img/structure/B2823826.png)
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as CFTR modulator, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound has shown promising results in preclinical trials, and there is ongoing research to determine its safety and efficacy in human trials.
Aplicaciones Científicas De Investigación
Receptor Affinity and Antagonism
A study on 1-(4-fluorophenyl)-1H-indoles revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, highlighting the importance of the piperidyl substitution for achieving noncataleptogenic or weakly cataleptogenic effects, which resemble the atypical neuroleptic clozapine's profile. This suggests potential applications in neuropsychiatric disorder treatments where receptor specificity and minimizing side effects are crucial (Perregaard et al., 1992).
Radiotracers for Imaging
Another research area involves the development of radiotracers for positron emission tomography (PET) imaging of enzymes or receptors, such as stearoyl-CoA desaturase-1 (SCD-1), associated with cancer. Radiotracers like (N-(3-[(18)F]fluoropropyl)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide have been synthesized and evaluated, indicating the feasibility of assessing SCD-1 expression in tumors, which may guide therapeutic interventions and monitor treatment efficacy (Silvers et al., 2016).
Kinase Inhibition for Cancer Therapy
The discovery of N-substituted dihydropyridine-3-carboxamides as selective inhibitors of the Met kinase superfamily underscores their potential in treating cancers driven by Met kinase dysregulation. These compounds demonstrated significant tumor stasis in preclinical models, with one candidate advancing to clinical trials. This highlights the chemical's utility in developing targeted cancer therapies with improved selectivity and efficacy (Schroeder et al., 2009).
Anticancer Activities
Fluoro-substituted benzopyrans and related compounds have shown promising anticancer activity against various cancer cell lines. These findings suggest that structural modification of the core chemical structure can yield potent anticancer agents, providing a basis for further optimization and development of new therapeutic agents against lung and other cancers (Hammam et al., 2005).
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGTWFCXLCTYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.